![molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3](/img/structure/B1668590.png)
Carvedilol
Descripción general
Descripción
Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is used alone or together with other medicines to treat high blood pressure (hypertension) . High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .
Synthesis Analysis
Carvedilol is prepared by a novel design of synthesis which has improved the yield . An optimized synthesis by screening different solvents and bases was proposed using R software . Finally, better conditions for preparation of carvedilol in high yields were established .Molecular Structure Analysis
Carvedilol is a nonselective β-adrenergic blocking agent with α1-blocking activity . It is (±)-1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol .Chemical Reactions Analysis
Carvedilol shows low chemical reactivity . All the excipients studied are recommended in formulations containing Carvedilol . The thermal interactions found for all the drug–excipient mixtures do not affect the drug stability .Aplicaciones Científicas De Investigación
Treatment of Chronic Heart Failure
Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . It’s used to manage symptoms and improve the life expectancy of people with mild to severe heart failure.
Enhancement of Drug Solubility
Researchers have synthesized new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance the solubility and dissolution rate of Carvedilol . This is particularly useful because Carvedilol is a poorly water-soluble drug .
Transdermal Delivery
Carvedilol has been used in the development of transdermal ethosomal hydrogel for extended and enhanced anti-hypertensive effect . This method of delivery is considered a potential route of administration to increase the bioavailability of Carvedilol .
Anti-Hypertensive Effect
Carvedilol is used as an anti-hypertensive drug. The ethosomal gel of Carvedilol showed a gradual reduction in blood pressure for 24 hours in rats .
Inhibition of Neutrophil Attachment
Carvedilol has been shown to inhibit the attachment of neutrophils to activated endothelial cells and vascular smooth muscle cells . This is achieved through a suppression of ICAM-1 gene transcription .
Improvement of Drug Dissolution
The composites of Carvedilol and halloysite make the drug dissolution independent of the environmental conditions of the gastrointestinal tract and its absorption less variable, more predictable, and independent from the pH of the medium .
Mecanismo De Acción
Mode of Action
Carvedilol’s interaction with its targets leads to a decrease in heart rate and blood pressure . By blocking beta-1 and beta-2 adrenoceptors, carvedilol slows down the heart rate . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Biochemical Pathways
Carvedilol’s action on beta-2 adrenoceptors is driven by G proteins . This interaction affects the adrenergic nervous system, which releases noradrenaline to the body, including the heart . Noradrenaline is a hormone that causes the heart to beat faster and work harder . By blocking the adrenoceptors, carvedilol reduces the effects of noradrenaline, leading to a slower heart rate and lower blood pressure .
Pharmacokinetics
Carvedilol is about 25% to 35% bioavailable following oral administration due to extensive first-pass metabolism . It is metabolized mainly by CYP2D6 and, to a lesser extent, CYP2C9 . These are followed by Phase II conjugating reactions (glucuronidation for renal elimination; sulfation for hepatic/biliary tract elimination) .
Result of Action
Carvedilol’s action results in various molecular and cellular effects. It has been shown to elicit cytotoxicity and induce apoptosis in spheroid cells . It also inhibits superoxide anion (–O2) release from activated neutrophils , which can lead to anti-inflammatory and antioxidant effects .
Action Environment
The efficacy of carvedilol can be influenced by various environmental factors. For instance, the drug’s hemodynamic benefits and cardiovascular protection can be affected by alterations in sympathetic nervous tone or myocardial metabolism . Additionally, the drug’s effectiveness can be enhanced or reduced depending on the patient’s physiological condition, such as the presence of heart failure or hypertension .
Propiedades
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022747 | |
Record name | Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page. | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Carvedilol | |
Color/Form |
Colorless crystals from ethyl acetate | |
CAS RN |
72956-09-3 | |
Record name | Carvedilol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72956-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carvedilol [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carvedilol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.236 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Carvedilol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARVEDILOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K47UL67F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114-115 °C, 114 - 115 °C | |
Record name | Carvedilol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01136 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CARVEDILOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7044 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carvedilol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015267 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Carvedilol?
A: Carvedilol is a non-selective β-adrenergic receptor antagonist, meaning it blocks the action of adrenaline and noradrenaline on both β1-adrenergic and β2-adrenergic receptors. [] This blockade leads to a reduction in heart rate, decreased myocardial contractility, and a decrease in blood pressure. [] Carvedilol also exhibits α1-blocking properties, leading to vasodilation and further blood pressure reduction. []
Q2: How does Carvedilol differ from other β-blockers in its effects?
A: Carvedilol exhibits additional properties beyond its β-blocking action, differentiating it from traditional β-blockers like Metoprolol. Carvedilol acts as a potent antioxidant, scavenging free radicals and protecting against oxidative stress. [] Additionally, it exhibits antiproliferative effects on vascular smooth muscle cells, potentially offering benefits in managing vascular remodeling associated with hypertension. [] Studies also show it can selectively lower cardiac adrenergic activity by reducing norepinephrine levels in the coronary sinus, unlike Metoprolol, which did not show this effect. []
Q3: How does Carvedilol affect cardiac function in heart failure patients?
A: Studies indicate Carvedilol can improve left ventricular ejection fraction in patients with heart failure, potentially surpassing the effects observed with Metoprolol. [] This improvement in cardiac function contributes to its therapeutic efficacy in managing heart failure. []
Q4: Does Carvedilol impact apoptosis in cardiac cells?
A: Research suggests Carvedilol exerts anti-apoptotic effects in cardiac myocytes. [] Studies demonstrate that it can inhibit apoptosis induced by isoproterenol, a synthetic catecholamine, in H9C2-1 cardiac myocytes, potentially contributing to its cardioprotective properties. []
Q5: What is the role of β-arrestin in Carvedilol's cardioprotective effects?
A: Carvedilol displays β-arrestin–biased agonism, meaning it can selectively stimulate β-arrestin signaling downstream of β-adrenergic receptors independently of G protein activation. [] This β-arrestin signaling is linked to Carvedilol's antiapoptotic and cardioprotective effects, particularly in response to ischemia/reperfusion injury. []
Q6: Can Carvedilol's cardioprotective effects be enhanced?
A: Studies indicate that Compound-6 (Cmpd-6), a positive allosteric modulator of β1ARs, selectively enhances the binding affinity and β-arrestin-dependent signaling of Carvedilol. [] This co-administration potentiates the antiapoptotic and cardioprotective effects of Carvedilol against ischemia/reperfusion injury. []
Q7: How is Carvedilol metabolized in the body?
A: Carvedilol undergoes extensive metabolism, primarily in the liver, with cytochrome P450 (CYP) enzymes playing a key role. [] The CYP2D6 and CYP1A2 enzymes are involved in the stereoselective oxidation of Carvedilol in the liver, while CYP3A4 contributes to its intestinal oxidation. [] Additionally, glucuronidation in the liver and intestine contributes to its presystemic clearance. []
Q8: Does the presence of other drugs affect Carvedilol's pharmacokinetics?
A: Yes, Carvedilol's pharmacokinetics can be influenced by co-administration with other drugs. For instance, Ticlopidine, an antiplatelet agent, can inhibit CYP2C9-mediated metabolism of Carvedilol, leading to increased oral bioavailability. [] Similarly, Citalopram, a selective serotonin reuptake inhibitor, can also inhibit CYP2D6, leading to altered pharmacokinetics of Carvedilol. [] Amlodipine, a calcium channel blocker, exhibits a dose-dependent interaction with Carvedilol; higher doses of Amlodipine lead to increased plasma concentrations and altered pharmacokinetic parameters of Carvedilol. []
Q9: Does the route of administration impact Carvedilol's pharmacokinetic profile?
A: Yes, Carvedilol exhibits different pharmacokinetic profiles depending on the route of administration. When administered intravenously to dogs, Carvedilol achieves higher peak concentrations and a longer elimination half-life compared to oral administration. [] This difference highlights the impact of first-pass metabolism on Carvedilol's pharmacokinetics after oral dosing. []
Q10: What are the findings of Carvedilol's efficacy in treating skin carcinogenesis?
A: Carvedilol has shown promise as a potential chemopreventive agent against skin cancer. [, ] In vitro studies reveal that Carvedilol inhibits epidermal growth factor (EGF)-induced transformation of JB6 P+ cells, a skin cell model used to study tumor promotion. [] It also attenuates UV-induced activator protein-1 (AP-1) and NF-kB activity, suggesting anti-inflammatory effects. [] In vivo, topical Carvedilol application in mice models reduces UV-induced skin inflammation, epidermal hyperplasia, and tumor incidence. []
Q11: What is the role of Carvedilol in managing myocardial fibrosis?
A: Carvedilol has shown potential in reducing myocardial fibrosis, a pathological process contributing to heart failure progression. [] In rat models of isoproterenol-induced myocardial fibrosis, Carvedilol effectively reduced serum B-type natriuretic peptide (BNP) levels, BNP mRNA expression in the ventricular myocardium, and collagen volume fraction, indicating its antifibrotic effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.